molecular formula C₂₃H₁₇D₅ClF₃O₂ B1163520 (rac-cis)-Z-Bifenthrin-d5

(rac-cis)-Z-Bifenthrin-d5

Cat. No.: B1163520
M. Wt: 427.9
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Analytical Chemistry and Mechanistic Studies

In analytical chemistry, stable isotope-labeled compounds are frequently employed as internal standards. musechem.com When added to a sample, they behave almost identically to the non-labeled analyte during extraction, cleanup, and analysis. sigmaaldrich.com This co-elution and similar behavior allow for the correction of analytical variability and matrix effects, which are common challenges in complex samples like environmental matrices and biological fluids. acs.orgscholars.direct This technique, known as isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy and reliability of quantitative analyses. musechem.com

Beyond quantification, these labeled compounds are instrumental in mechanistic studies. symeres.com For instance, deuterium (B1214612) labeling can be used to trace the metabolic fate of a compound within an organism, providing insights into metabolic pathways, bioavailability, and drug interactions. symeres.com The kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, can also be exploited to elucidate reaction mechanisms. symeres.com

Overview of Pyrethroid Insecticides and the Specificity of Bifenthrin (B131952) Stereoisomers

Pyrethroids are a major class of synthetic insecticides, modeled after the naturally occurring pyrethrins (B594832) found in chrysanthemum flowers. isotope.comnih.gov They are widely used in agriculture and residential settings to control a broad spectrum of insect pests. herts.ac.uk Pyrethroids, including bifenthrin, function by targeting the sodium channels in the nervous systems of insects, leading to paralysis and death. orst.edu

A key feature of many pyrethroids is their chirality, meaning they exist as multiple stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. nih.govmichberk.com Bifenthrin itself has eight possible stereoisomers. inchem.orgdtu.dk These different isomers can exhibit varying levels of insecticidal activity and toxicity. michberk.cominchem.org For bifenthrin, the cis-isomers are known to be the most active forms, while the trans-isomers show significantly less insecticidal efficacy. michberk.com Commercial bifenthrin formulations are therefore enriched with the more potent cis-isomers. michberk.com

Rationale for Research Focus on (rac-cis)-Z-Bifenthrin-d5 as a Scientific Tool

The focus on this compound as a scientific tool is driven by the need for a precise internal standard in the analysis of its non-labeled counterpart, bifenthrin. The "rac" designation indicates a racemic mixture of the cis-enantiomers, and the "Z" refers to the specific geometric configuration of the molecule. The "-d5" signifies that five hydrogen atoms on the biphenyl (B1667301) ring have been replaced with deuterium.

This specific deuteration provides a distinct mass difference, allowing it to be easily differentiated from native bifenthrin by mass spectrometry. Its use as an internal standard is crucial for obtaining accurate quantitative data in complex matrices where bifenthrin may be present at low concentrations. acs.org

Scope of Academic Research Applications of this compound

The primary application of this compound is as an internal standard for the quantification of bifenthrin in various environmental and biological samples. Research studies have utilized this deuterated standard to investigate the environmental fate and transport of bifenthrin.

For example, it has been employed in studies analyzing pyrethroid concentrations in wastewater and biosolids, helping to achieve low limits of quantification. acs.orgscholars.direct It has also been used in research examining the runoff of pesticides from treated surfaces, providing a reliable measure for comparison. acs.org Furthermore, its use extends to studies on the biodegradation and photodegradation of bifenthrin, where accurate concentration measurements are essential for determining degradation rates and pathways. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₁₇D₅ClF₃O₂
Molecular Weight427.9 g/mol
Alternate CAS Number82657-04-3
Isotope LabelDeuterium
Purity>95% (HPLC)
Storage Temperature-20°C

This data is compiled from available research and supplier information. lgcstandards.com

Properties

Molecular Formula

C₂₃H₁₇D₅ClF₃O₂

Molecular Weight

427.9

Synonyms

(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl-d4)methyl Ester;  Bifenthrine-d4;  Biphenate-d4;  Biphenthrin-d4;  Biphentrin-d4;  Capture-d4;  Discipline-d4;  Empower-d4;  FMC

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Rac Cis Z Bifenthrin D5

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into a molecule can be achieved through two primary strategies: multi-step synthesis using deuterated precursors or post-synthesis hydrogen-deuterium (H/D) exchange. google.com The former often provides better control over the specific location of the deuterium atoms. Post-synthesis H/D exchange can be accomplished through methods like acid- or base-treatment or transition metal-catalysis. google.com

For (rac-cis)-Z-Bifenthrin-d5, where the deuterium atoms are located on a phenyl ring, a common synthetic approach involves using a pre-labeled starting material. The synthesis of pyrazoloquinolinones, for example, has been achieved by installing deuterated methoxy (B1213986) groups via alkylation with iodomethane-d3. nih.gov A similar strategy can be applied to bifenthrin (B131952) by utilizing a deuterated (d5) biphenyl (B1667301) precursor in the esterification step with the appropriate cyclopropanecarboxylic acid chloride. This ensures the five deuterium atoms are placed specifically on the non-methylated phenyl ring of the biphenyl moiety.

Alternatively, H/D exchange methods could be employed on the final bifenthrin molecule. Transition metal-catalyzed methods or treatment with strong deuterated acids like D₂SO₄ can facilitate the exchange of aromatic protons with deuterium. google.com However, this can sometimes lead to a mixture of isotopologues and may require harsh conditions.

Bifenthrin possesses multiple stereochemical features: cis/trans isomerism at the cyclopropane (B1198618) ring and Z/E isomerism at the vinyl substituent. Commercial bifenthrin is predominantly the (Z)-cis isomer, which exhibits higher insecticidal activity compared to the trans-isomer. nih.govfao.org The synthesis must therefore be stereoselective to yield the desired cis-cyclopropane structure. This is typically achieved by carefully choosing the reaction conditions during the formation of the cyclopropanecarboxylic acid precursor. The designation "(rac-cis)" indicates that the product is a racemic mixture of the 1R-cis and 1S-cis enantiomers. Therefore, an enantioselective synthesis is not required, simplifying the process.

Isotopic Purity Assessment and Verification Techniques

Determining the isotopic enrichment and structural integrity of deuterated compounds is a critical step for their use as internal standards in quantitative analysis. rsc.orgrsc.org This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of deuterium and assessing isotopic purity. nih.govresearchgate.net By comparing the mass spectra of the labeled and unlabeled compounds, one can determine the degree of deuteration. Electrospray ionization (ESI) coupled with HRMS allows for the clear distinction of H/D isotopologue ions (D0 to Dn). nih.govresearchgate.net The isotopic purity is calculated based on the relative abundance of these ions. nih.gov

Tandem mass spectrometry (MS/MS) can further help in locating the deuterium labels. By fragmenting the parent ion and analyzing the masses of the resulting fragment ions, it is possible to confirm that the deuterium atoms are on the intended part of the molecule, such as the biphenyl group in the case of bifenthrin-d5. nih.govacs.org

Table 1: Expected Isotopologue Distribution for Bifenthrin-d5 in HRMS

Isotopologue Description Expected Mass Shift (vs. d0)
d0 Non-deuterated +0
d1 Partially deuterated (1 D) +1
d2 Partially deuterated (2 D) +2
d3 Partially deuterated (3 D) +3
d4 Partially deuterated (4 D) +4

This interactive table illustrates the expected mass shifts for different isotopologues, which are used to calculate isotopic enrichment.

While mass spectrometry confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining their precise location within the molecule. rsc.orgrsc.org Specifically, ²H NMR (Deuterium NMR) allows for the direct observation of the deuterium nuclei. sigmaaldrich.com Each unique deuterium position in the molecule will produce a distinct signal in the ²H NMR spectrum, confirming that the labeling has occurred at the desired sites on the aromatic ring and not elsewhere. sigmaaldrich.commagritek.com

Conversely, in ¹H NMR spectroscopy, the signals corresponding to the positions where deuterium has been substituted for hydrogen will disappear or be significantly reduced in intensity. libretexts.org This comparison between the ¹H spectra of the labeled and unlabeled compound provides definitive evidence of the location of isotopic substitution.

Stereochemical Purity and Isomeric Composition Analysis

Beyond isotopic purity, verifying the stereochemical composition of this compound is critical. As different stereoisomers can possess varying biological activities, analytical methods must be able to separate and quantify them. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Cis/Trans and Z/E Isomerism: The ratio of cis to trans diastereomers, as well as the Z/E isomers, can be determined using non-enantioselective HPLC, often with a reversed-phase C18 column. fao.orgfao.org Standard analytical methods can achieve baseline separation of the cis and trans isomers. fao.org

Enantiomeric Separation: To separate the enantiomers (1R-cis and 1S-cis) of the racemate, chiral HPLC is required. jfda-online.com This is commonly performed using a chiral stationary phase (CSP), such as a polysaccharide-based column. acs.orgresearchgate.net The choice of mobile phase, which might consist of mixtures like n-hexane and isopropanol (B130326), is optimized to achieve resolution between the enantiomeric peaks. acs.orgjfda-online.com

Table 2: Example HPLC Conditions for Bifenthrin Isomer Analysis

Analysis Type Column Type Example Mobile Phase Detection
Cis/Trans Isomer Ratio Reversed-Phase C18 Acetonitrile/Methanol/Ammonium (B1175870) Acetate (B1210297) UV (225 nm) fao.org

This interactive table provides examples of typical conditions used in HPLC to analyze the different isomers of bifenthrin.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Bifenthrin
1R-cis-Bifenthrin
1S-cis-Bifenthrin

Chromatographic Methods for Stereoisomeric Separation

The separation of bifenthrin stereoisomers is crucial for understanding their individual biological activities and for accurate quantification. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, particularly with chiral stationary phases (CSPs).

Several studies have demonstrated the successful separation of bifenthrin enantiomers using polysaccharide-based chiral columns. For instance, a Sumichiral OA-2500-I column has been effectively employed. jfda-online.comjfda-online.com A typical mobile phase for this separation consists of a mixture of n-hexane, isopropanol, and ethanol (B145695). jfda-online.comjfda-online.com The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe. jfda-online.com For example, a mobile phase composition of n-hexane/isopropanol/ethanol (99.8/0.06/0.14) with a flow rate of 1.0 mL/min has been shown to resolve the enantiomers of bifenthrin within 20 minutes. jfda-online.comjfda-online.com

Gas chromatography (GC) with a chiral capillary column can also be utilized for the separation of bifenthrin enantiomers. A BGB-172 column, which contains a β-cyclodextrin derivative as the chiral selector, has been used to separate the enantiomers of cis-bifenthrin. nih.gov This method requires careful optimization of the temperature program to achieve resolution. nih.gov

Table 1: HPLC Conditions for Bifenthrin Enantiomer Separation

ParameterConditionSource
Column Sumichiral OA-2500-I jfda-online.comjfda-online.com
Mobile Phase n-hexane/isopropanol/ethanol (99.8/0.06/0.14, v/v/v) jfda-online.comjfda-online.com
Flow Rate 1.0 mL/min jfda-online.com
Detection UV jfda-online.com

Chiral Analysis Methodologies Applied to this compound

The chiral analysis of this compound employs the same methodologies developed for its non-deuterated counterpart. The presence of deuterium atoms does not significantly alter the chromatographic behavior of the molecule under typical HPLC or GC conditions. Therefore, the methods described for separating bifenthrin enantiomers are directly applicable to the deuterated standard.

In a typical chiral HPLC analysis, a solution of this compound is injected onto a chiral column, such as the Sumichiral OA-2500-I. jfda-online.com The enantiomers are separated based on their differential interactions with the chiral stationary phase. Using a mobile phase of n-hexane, isopropanol, and ethanol, the two enantiomers of cis-bifenthrin can be resolved into distinct peaks. jfda-online.comjfda-online.com The retention times for (-)-bifenthrin and (+)-bifenthrin have been reported to be approximately 14.8 minutes and 16.3 minutes, respectively, under specific conditions. jfda-online.com

Following separation, the individual enantiomers can be identified and quantified. The identity of the eluted peaks can be confirmed by collecting the fractions and analyzing them by other techniques such as polarimetry to determine their specific rotation or by mass spectrometry. jfda-online.com The mass spectrum of each enantiomer will show the characteristic isotopic pattern of the d5-labeled compound, confirming the presence of the deuterated internal standard. The fragment ions for bifenthrin have been identified at m/z 115, 141, 165, 181, and 422, and the deuterated analog would show a corresponding mass shift. jfda-online.com

A certificate of analysis for a d5-Bifenthrin standard indicates that the main component is d5-bifenthrin, but d4-, d3-, d2-, d1-, and d0-bifenthrin are also present. industry.gov.au The isotopic purity is estimated, with d5 being approximately 94%. industry.gov.au This isotopic distribution is important to consider when using the compound as an internal standard for quantitative analysis.

Advanced Analytical Methodologies Utilizing Rac Cis Z Bifenthrin D5 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The analysis of pyrethroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred as it can mitigate issues like thermal degradation that may occur during gas chromatography. caymanchem.com The use of a stable, isotopically labeled internal standard like (rac-cis)-Z-Bifenthrin-d5 is critical for developing reliable LC-MS/MS methods. sciex.com

Optimization of Chromatographic Separation for Bifenthrin (B131952) Isomers

Bifenthrin exists as multiple stereoisomers, and their separation can be crucial as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC), the separation component of LC-MS/MS, has been successfully employed to resolve these isomers. The key to separation lies in the selection of the chromatographic column and the mobile phase composition.

Chiral stationary phases (CSPs) are particularly effective for separating enantiomers. Studies have demonstrated successful separation using polysaccharide-based chiral columns. For instance, a Sumichiral OA-2500-I column has been used to resolve bifenthrin enantiomers within 20 minutes. usgs.gov Other research has utilized columns based on amylose (B160209) or cellulose (B213188) derivatives to achieve baseline separation. spectroscopyonline.com The optimization of mobile phase composition, such as the ratio of organic solvents (e.g., n-hexane, methanol, isopropanol) and additives, is essential for achieving adequate resolution in a reasonable timeframe. usgs.govspectroscopyonline.comnih.gov

Table 1: Examples of Optimized HPLC Conditions for Bifenthrin Isomer Separation

Stationary Phase (Column)Mobile PhaseKey FindingReference
Sumichiral OA-2500-In-hexane / isopropanol (B130326) / ethanol (B145695) (99.8 / 0.06 / 0.14)Successfully separated (-)-bifenthrin and (+)-bifenthrin with retention times of 14.8 and 16.3 minutes, respectively. usgs.govnih.gov
Polysaccharide derivatives chiral stationary phase (Chiralpak® IF-3)Methanol / Ammonium (B1175870) acetate (B1210297) salts (80:20)Achieved a high resolution (up to 3.0) for bifenthrin enantiomers under optimal conditions (35°C column temperature). spectroscopyonline.com
Cellulose-based chiral column (Chiralcel® OJ)Not specifiedA semi-preparative method eluted 1S-cis-BF at 13.9 min and 1R-cis-BF at 16.1 min. spectroscopyonline.com

Tandem Mass Spectrometry Parameters for Deuterated Analogue Detection

In tandem mass spectrometry, an analyte is identified and quantified by monitoring a specific precursor ion and one or more of its characteristic product ions. This process is known as Multiple Reaction Monitoring (MRM). For bifenthrin, ionization is often achieved using electrospray ionization (ESI) in positive mode, where it typically forms an ammonium adduct ([M+NH₄]⁺). thermofisher.comresearchgate.net The monoisotopic mass of unlabeled bifenthrin is approximately 422.1 g/mol , leading to a precursor ion of m/z 440.2. thermofisher.com

For the deuterated internal standard, this compound, the molecular weight is approximately 427.9, resulting in an expected ammonium adduct precursor ion of m/z 445.0. caymanchem.com The fragmentation of the precursor ion is induced by collision with an inert gas (e.g., argon), and the resulting product ions are monitored. Since the deuterium (B1214612) labels in this compound are on the biphenyl (B1667301) ring, product ions containing this part of the molecule will have a mass shift of +5 compared to the unlabeled analyte. caymanchem.comresearchgate.net The specific MRM transitions and collision energies must be optimized for each instrument but published values for the unlabeled analyte provide an excellent starting point. thermofisher.comresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Bifenthrin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Function)Collision Energy (V)Reference
Bifenthrin440.0 ([M+NH₄]⁺)165.2 (Quantifier)39 researchgate.net
180.4 (Qualifier)11
This compound~445.0 ([M+NH₄]⁺) (Expected)~165.2 (Expected)Instrument Dependent caymanchem.comresearchgate.netresearchgate.net
~185.4 / 186 (Expected Qualifier/Quantifier)Instrument Dependent

Matrix Effect Compensation Strategies Using this compound

The most significant advantage of using an isotopically labeled internal standard like this compound is its ability to compensate for matrix effects. eurl-pesticides.eu Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix, which can lead to inaccurate quantification. eurl-pesticides.eushimadzu.com Because a deuterated standard is chemically identical to the native analyte, it co-elutes from the chromatography column and experiences the same matrix effects during ionization. nih.gov

By adding a known amount of this compound to every sample and standard, the quantification is based on the ratio of the analyte response to the internal standard response. This ratio remains stable even if the absolute signal of both compounds is suppressed or enhanced. nih.gov A study on the analysis of bifenthrin in a complex medium-chain triglyceride (MCT) oil cannabis tincture demonstrated this power vividly. Due to significant ion suppression, the recovery of bifenthrin without an internal standard was only 29%. However, by using bifenthrin-d5 as an internal standard, the calculated recovery was corrected to 101%, demonstrating near-perfect compensation for the matrix effect. nih.gov This strategy is considered the most effective way to ensure accuracy in complex matrices. shimadzu.com

Method Performance Evaluation: Accuracy, Precision, and Limits of Quantification

A validated analytical method must demonstrate acceptable performance in terms of accuracy, precision, and sensitivity. Accuracy is typically measured as the percentage recovery of a spiked analyte, while precision is expressed as the relative standard deviation (RSD) of replicate measurements. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

Numerous studies have validated methods for bifenthrin analysis in various matrices, demonstrating high performance. The use of internal standards like this compound contributes significantly to achieving robust validation data, especially in complex samples. For example, methods have been validated in matrices such as soil, chives, grapes, and aquatic solutions, with LOQs often in the low microgram per kilogram (µg/kg) or part-per-billion range. thermofisher.comdphen1.com

Table 3: Performance Characteristics of Analytical Methods for Bifenthrin

MatrixAnalytical MethodAccuracy (Recovery %)Precision (%RSD)LOQReference
Chinese ChivesLC-MS/MS99.5 - 101.3%≤ 5.9%0.005 mg/kg dphen1.com
Grapes & Grape LeavesLC-MS/MS85 - 105%≤ 15%2 - 20 µg/kg
Green Beans, Peas, ChiliLC-MS/MSNot specifiedNot specified~1.5 µg/kg (from LOD) eurl-pesticides.eu
Various SoilsGC-ECD81.7 - 119.0%5.3 - 18.3%0.01 µg/g thermofisher.com
Aquatic MediaGC-MS88 - 96%< 2%0.5 mg/L
Cannabis TinctureLC-MS/MS with IS70 - 120% (overall method)< 20% (overall method)Not specified for Bifenthrin nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development and Validation

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile pesticides like pyrethroids due to its high separation efficiency and sensitivity.

GC Separation Techniques for Pyrethroid Isomers

Similar to LC, the separation of pyrethroid isomers in GC is highly dependent on the column's stationary phase. Standard non-polar columns, such as those with a 5% phenyl methylpolysiloxane phase (e.g., HP-5), can effectively separate diastereomers of pyrethroids like cypermethrin (B145020) and cyfluthrin. For the more challenging separation of enantiomers, chiral columns are required. A β-cyclodextrin-based enantioselective column (e.g., BGB-172) has been shown to resolve the enantiomers of cis-diastereomers for certain pyrethroids.

A significant challenge in the GC analysis of pyrethroids is the potential for thermal isomerization within the hot GC injector. This can alter the isomeric ratio of the analyte, leading to inaccurate quantification. caymanchem.com A practical solution to this problem is the addition of an isomer-stabilizing agent, such as acetic acid, to the final sample extract. Acidifying the sample with 0.1% acetic acid has been shown to prevent pyrethroid isomerization and improve the linearity and intensity of the analytical signal.

Mass Spectrometry Parameters for Isotopic Internal Standards

The utility of this compound as an internal standard is intrinsically linked to mass spectrometry (MS). In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor and product ion transitions are monitored for both the analyte (bifenthrin) and the internal standard. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

For bifenthrin, a common transition monitored is from the precursor ion m/z 440.2 to the product ion m/z 181.1 using positive electrospray ionization (ESI). epa.gov The corresponding transition for the deuterated internal standard, this compound, would be shifted by 5 mass units due to the five deuterium atoms, from a precursor ion of approximately m/z 432.9 to a specific product ion. The exact mass of this compound is 427.9 g/mol . lgcstandards.comcymitquimica.com

The selection of appropriate quantifier and qualifier ions for both the native and labeled compounds is crucial for reliable quantification and confirmation. Full scan electron ionization-mass spectrometry (EI-MS) of bifenthrin reveals major fragments at m/z 166 and 181. researchgate.net A parent ion scan can confirm the origin of the m/z 181 fragment from the molecular weight of 422. researchgate.net

Interactive Data Table: Illustrative Mass Spectrometry Parameters

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
BifenthrinESI+440.2181.1Varies
This compoundESI+432.9Specific to d5Varies

Note: Specific product ions for the deuterated standard and qualifier ions would be determined during method development.

Application of this compound in Quantitative Analysis across Diverse Matrices

The robustness of using this compound as an internal standard allows for its application across a wide array of environmental, biological, and agricultural samples.

This compound is frequently employed in methods for determining bifenthrin residues in environmental compartments. Bifenthrin has a low potential to contaminate groundwater due to its tendency to bind to soil and its low water solubility. orst.edu However, it can contaminate surface waters through runoff. orst.edu

In a U.S. Geological Survey method for analyzing pesticides in filtered water and suspended sediment, a solution containing bifenthrin-d5 was added as an internal standard to sample extracts before analysis by liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS). usgs.gov This approach ensures accurate quantification despite potential matrix interference.

Studies have shown that bifenthrin can be detected in sediment at concentrations ranging from the low parts-per-billion (ng/g) to the hundreds of µg/kg level. orst.edu For instance, an independent laboratory validation of a method for analyzing bifenthrin in water and soil by LC-MS/MS reported a limit of quantitation (LOQ) of 0.500 parts per trillion (pg/g) in water and 0.100 parts per billion (ng/g) in soil. epa.gov The use of an internal standard like this compound is critical to achieving such low detection limits reliably.

Interactive Data Table: Bifenthrin Detection in Environmental Samples

MatrixMethodReported LOQ
WaterLC-MS/MS0.500 ppt (B1677978) (pg/g) epa.gov
SoilLC-MS/MS0.100 ppb (ng/g) epa.gov
SedimentLC-MS/MS0.102 ppb (ng/g) epa.gov
SedimentGC/MS1.0 to 2.6 µg/kg usgs.gov
WaterGC/MS2.0 to 6.0 ng/L usgs.gov

Research indicates that bifenthrin is not readily absorbed by plant foliage or translocated throughout plants. orst.edu Metabolism studies on apples, potatoes, cotton, and maize have shown that unchanged bifenthrin is the main residue, with very little movement from treated to untreated parts of the plant. fao.org The major metabolite found is 4'-hydroxy-bifenthrin. fao.org When analyzing plant tissues for bifenthrin residues, this compound can be used to accurately quantify the parent compound, distinguishing it from any metabolites.

In non-human animal tissues, bifenthrin can be measured to assess exposure and bioaccumulation. For example, a case of fatal bifenthrin intoxication in a canine was investigated by analyzing postmortem concentrations. researchgate.net The use of a deuterated internal standard in such toxicological analyses is standard practice to ensure the accuracy of the determined concentrations.

The quantification of bifenthrin residues in food and agricultural products is crucial for regulatory compliance and consumer safety. This compound is an ideal internal standard for these applications.

The Food and Agriculture Organization (FAO) has established specifications for bifenthrin in agricultural pesticides. fao.org Analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection, are used to determine the active ingredient content. fao.org While these methods may use external standards, the use of an isotopic internal standard like this compound is preferred in more advanced MS-based methods for its superior accuracy.

Residue trials have been conducted on various crops. For example, in mangoes treated with bifenthrin, residues in the whole fruit were found to be in the range of 0.066 to 0.23 mg/kg, with no residues detected in the flesh. fao.org In cotton seed, a maximum residue level of 0.5 mg/kg has been estimated. fao.org

Interactive Data Table: Reported Bifenthrin Residues in Agricultural Products

ProductResidue Range/Level
Mango (whole fruit)0.066 - 0.23 mg/kg fao.org
Cotton SeedMRL of 0.5 mg/kg fao.org
Rape Seed0.34 mg/kg fao.org

Quality Assurance and Inter-Laboratory Comparison in Analytical Research

The use of this compound contributes significantly to quality assurance (QA) in analytical laboratories. By providing a consistent internal reference, it helps to ensure the accuracy and reproducibility of results both within a single laboratory and between different laboratories.

Inter-laboratory comparison studies are essential for validating analytical methods and ensuring that different laboratories can achieve comparable results. The availability of certified reference materials, including isotopically labeled internal standards like this compound, is fundamental to the success of these studies. core.ac.uk Organizations like the Society of Environmental Toxicology and Chemistry (SETAC) promote interdisciplinary communication and the standardization of environmental testing methodologies, where the use of such internal standards is a key component. dtu.dk

The validation of analytical methods, as demonstrated in studies submitted to regulatory agencies like the U.S. Environmental Protection Agency (EPA), often involves independent laboratory validations (ILVs). epa.gov These ILVs confirm that the method is robust and can be successfully transferred between laboratories, a process greatly facilitated by the use of a common, reliable internal standard.

Mechanistic Environmental Fate and Transformation Studies Employing Rac Cis Z Bifenthrin D5

Elucidation of Photolytic Degradation Pathways

Photolysis, or degradation by light, is a significant pathway for the transformation of pesticides in the environment, particularly in aquatic systems and on plant surfaces.

While direct studies identifying phototransformation products using deuterium (B1214612) tracing for (rac-cis)-Z-Bifenthrin-d5 are not detailed in available literature, the use of such labeled compounds is a standard methodology. In a typical study, the degradation of non-labeled bifenthrin (B131952) under UV irradiation is monitored. This compound would be added during sample extraction and analysis to accurately quantify the remaining parent bifenthrin and its emerging photoproducts. The primary phototransformation of bifenthrin involves the cleavage of the ester bond, a common degradation pathway for pyrethroids. nih.gov Further degradation can lead to a complex array of products.

Kinetic studies reveal the rate at which a compound degrades under specific conditions. Bifenthrin is generally considered to be photo-stable. orst.edu The photochemical degradation of bifenthrin in a water solution has been shown to approximate a pseudo-first-order reaction. asianpubs.org However, reported half-lives vary significantly depending on the experimental conditions.

Some studies report aqueous photolysis half-lives ranging from 276 to 416 days. orst.edu Another study determined a shorter photolysis half-life of 121.5 days. nih.gov Research has also shown that under UV irradiation for 24 hours, about 41% to 57% of bifenthrin degraded. researchgate.net The rate of photolysis can be influenced by factors such as the presence of other substances in the water; for instance, the reaction rate slows as salinity increases. asianpubs.org

Table 1: Photolytic Degradation Half-Life of Bifenthrin

Condition Half-Life (Days) Reference
Aqueous Photolysis 276 - 416 orst.edu
Simulated Environmental Study 121.5 nih.gov

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The rate of this process is often dependent on the pH of the water.

The hydrolytic stability of bifenthrin is highly dependent on pH. researchgate.nettandfonline.com Some findings indicate that bifenthrin is stable to abiotic hydrolysis at 25°C in water with pH levels of 5, 7, and 9 over a 30-day period. orst.edu In contrast, other research demonstrates that bifenthrin shows lower persistence at higher pH levels due to alkaline hydrolysis. researchgate.nettandfonline.comgpnmag.com One study found that the dissipation of bifenthrin over 60 days was 82.76-88.27% at pH 4.0, 87.72-95.65% at pH 7.0, and 84.21-95.59% at pH 9.2. researchgate.nettandfonline.com The half-life in this study ranged from 1.3 to 50.2 days, depending on the concentration and pH. researchgate.net Another investigation reported a hydrolysis half-life of 13.5 days. nih.gov The degradation is enhanced as the pH increases above 7. gpnmag.com

Table 2: Effect of pH on Bifenthrin Dissipation in Water Over 60 Days

pH Level Dissipation Percentage Reference
4.0 82.76% - 88.27% researchgate.nettandfonline.com
7.0 87.72% - 95.65% researchgate.nettandfonline.com

The primary mechanism of bifenthrin degradation, both through hydrolysis and metabolism, is the cleavage of the ester linkage. orst.edunih.gov This process results in the formation of two main byproducts: 2-methyl-3-phenylbenzyl alcohol and its corresponding acid, 2-methyl-3-phenylbenzoic acid. orst.edu These initial byproducts can undergo further transformation in the environment.

Microbial Degradation Mechanisms and Biotransformation

Microbial activity is a primary driver of pesticide degradation in soil and water. Various microorganisms have been identified that can break down bifenthrin.

Several species of bacteria, yeast, and fungi have demonstrated the ability to degrade bifenthrin. The yeast Candida pelliculosa (strain ZS-02) can completely metabolize bifenthrin within 8 days under optimal conditions (32.3°C and pH 7.2). nih.govplos.org This yeast first degrades bifenthrin by hydrolyzing the carboxylester linkage. nih.gov The bacterium Pseudomonas stutzeri has also been shown to effectively degrade bifenthrin, tolerating concentrations up to 10,000 ppm. rovedar.comrovedar.com One bacterial isolate, IY1, reduced the concentration of bifenthrin by 73% after eight days of incubation. wisdomlib.org Fungi, such as Penicillium chrysogenum, are also effective, degrading up to 85% of bifenthrin by hydrolytically cleaving the carboxyl ester bond. nih.gov

The primary biotransformation pathway involves the hydrolysis of the ester bond, which detoxifies the compound. nih.gov For example, Candida pelliculosa breaks bifenthrin down into cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol. nih.gov The latter is then further transformed through biphenyl (B1667301) cleavage into products like 4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, and 3,5-dimethoxy phenol. nih.gov In anaerobic conditions, the metabolite 4'-hydroxy bifenthrin has also been identified. orst.edu

Table 3: Microorganisms Involved in Bifenthrin Degradation

Microorganism Type Key Findings Reference
Candida pelliculosa ZS-02 Yeast Complete degradation in 8 days under optimal conditions. nih.govplos.org
Pseudomonas stutzeri Bacterium Can tolerate and degrade bifenthrin at high concentrations. rovedar.comrovedar.com
Penicillium chrysogenum Fungus Degraded up to 85% of bifenthrin in one study. nih.gov

Role of Microorganisms in Isomer-Specific Degradation

Bifenthrin, like many pyrethroids, is a chiral compound, existing as multiple stereoisomers. These isomers can exhibit different biological activities and degradation rates in the environment. Microorganisms play a pivotal role in the breakdown of bifenthrin, and studies have revealed a significant degree of isomer selectivity in this process.

Table 1: Isomer Selectivity in the Microbial Degradation of cis-Bifenthrin

IsomerMicrobial Degradation PreferenceImplicationSource
1S-cis enantiomerPreferentially degradedThis isomer is removed more rapidly from the environment by microbial action. researchgate.netcapes.gov.br
1R-cis enantiomerLess readily degradedThis isomer may persist longer and is the primary contributor to aquatic toxicity. researchgate.netcapes.gov.br

Identification of Microbial Metabolites Through Deuterium Labeling

The use of deuterium-labeled compounds like this compound is a powerful technique for identifying and confirming the structure of metabolites formed during microbial degradation. nih.gov In this approach, the parent compound is introduced into a microbial culture or environmental sample. As microorganisms metabolize the compound, the deuterium atoms serve as a stable isotopic tag.

When samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the resulting metabolites retain the deuterium label. nih.govnih.gov This creates a distinct mass shift in their mass spectra compared to their unlabeled counterparts, allowing for unambiguous identification and differentiation from naturally occurring compounds in the matrix. nih.gov This method provides definitive evidence that the identified metabolites originate from the parent pesticide.

The major degradation pathway for bifenthrin in soil involves hydrolysis of the ester linkage, which can be followed by further oxidation. nih.gov Key metabolites identified through various studies include:

4'-hydroxy bifenthrin: Formed through oxidation. nih.gov

BP acid (3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid): Formed via ester cleavage. nih.gov

(2-methyl[1,1'-biphenyl]-3-yl)methanol (BP alcohol): Also formed via ester cleavage. nih.gov

TFP acid (3,3,3-trifluoro-2-chloropropenoic acid): A product of photolysis and ester cleavage. nih.gov

Employing this compound, where the deuterium labels are on the biphenyl ring system, would enable researchers to specifically track the fate of the BP alcohol portion of the molecule and its subsequent transformation products during microbial metabolism.

Soil and Sediment Interaction Studies

The behavior of bifenthrin in soil and sediment is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow). epa.gov These characteristics lead to strong binding with soil and sediment particles, which dictates its mobility, bioavailability, and persistence.

Adsorption, Desorption, and Leaching Behavior

Numerous studies have demonstrated that bifenthrin has a very strong tendency to adsorb to soil and sediment particles. orst.eduresearchtrend.netorst.edu This high sorption capacity significantly limits its mobility. The soil adsorption coefficient (Koc) for bifenthrin is very high, ranging from 131,000 to 302,000, indicating that it is immobile in most soils. orst.edu

Consequently, the potential for bifenthrin to leach into groundwater is considered low. orst.eduorst.eduwikipedia.org Leaching studies consistently show that the vast majority of bifenthrin residues remain in the upper layers of the soil column. For instance, in sandy loam soil, 89-92% of applied bifenthrin was retained in the top 0-5 cm of soil, with only a very small percentage (0.54-1.07%) detected at a depth of 10-15 cm. globaljournals.org Similar studies in clay loam soil found that residues could not be detected beyond a 10 cm depth. researchgate.net Even under simulated heavy rainfall conditions, bifenthrin did not leach beyond the plough depth (15 cm), and no residues were detected in the leachate water. globaljournals.orgresearchgate.netresearchgate.net

While leaching is minimal, the strong binding of bifenthrin to soil particles means it can be transported to aquatic systems via surface runoff and soil erosion, where it accumulates in sediments. orst.eduorst.eduwikipedia.org

Table 2: Bifenthrin Retention in Soil Columns Under Simulated Rainfall

Soil DepthPercentage of Bifenthrin Retained (Sandy Loam Soil)Source
0-5 cm89 - 92% globaljournals.org
5-10 cmData not specified globaljournals.org
10-15 cm0.54 - 1.07% globaljournals.org
>15 cmNot detected researchgate.netresearchgate.net
LeachateNot detected researchgate.net

Influence of Soil Properties on Transformation Kinetics

The transformation and degradation rate of bifenthrin in the environment are highly dependent on soil properties. The persistence of bifenthrin, often measured by its half-life (DT50), varies widely across different soil types.

Key soil properties influencing bifenthrin's fate include:

Organic Matter and Clay Content: Soils with higher organic matter and clay content exhibit stronger adsorption of bifenthrin. researchtrend.net This strong binding can reduce the bioavailability of the insecticide to microorganisms, thereby slowing its degradation and increasing its persistence. researchtrend.netthepharmajournal.com Studies in medium black calcareous soil, which is rich in clay and organic matter, showed longer persistence compared to lighter soils. researchtrend.net

Soil Texture: The dissipation of bifenthrin is generally faster in coarse-textured soils (e.g., sandy soils) compared to fine-textured soils. thepharmajournal.com This is attributed to weaker adsorption in sandy soils, which may increase its availability for microbial degradation. thepharmajournal.com Dissipation kinetics can also vary, with monophasic dissipation observed in sandy loam soil and biphasic dissipation in sandy soil. thepharmajournal.com

The aerobic soil half-life of bifenthrin can range from 97 to 250 days, while in field studies, half-lives have been reported to be between 122 and 345 days. orst.edu Under anaerobic conditions in sediment, the half-life ranges from 8 to 16 months. orst.edu However, some studies under specific crop conditions have reported much faster dissipation, with half-lives of only a few days, indicating that environmental conditions and microbial activity play a large role. researchgate.netnih.gov

Table 3: Half-Life of Bifenthrin in Various Soil and Sediment Conditions

ConditionReported Half-Life (DT50)FactorsSource
Aerobic Soil97 - 250 daysDependent on soil type orst.edu
Field Dissipation (various soils)122 - 345 daysEnvironmental variability orst.edu
Sandy Loam Soil (under okra crop)2.40 - 2.95 daysSpecific field and crop conditions researchgate.net
Sandy Loam Soil (lab)11.1 - 27.4 daysControlled laboratory conditions thepharmajournal.com
Sandy Soil (lab)4.6 - 75.3 days (biphasic)Initial rapid phase followed by slower degradation thepharmajournal.com
Aerobic Sediment (20°C)12 - 16 monthsSlower degradation in sediment orst.edu
Anaerobic Sediment (20°C)8 - 16 monthsDegradation occurs without oxygen orst.edu
Non-sterile vs. Sterile soil (lab)147 days vs. 330 daysDemonstrates microbial role in degradation researchgate.net

Mechanistic Metabolic Pathway Elucidation in Non Human Biological Systems Using Rac Cis Z Bifenthrin D5

In Vitro Metabolic Profiling and Metabolite Identification

In vitro systems, such as isolated liver microsomes and tissue cultures, provide a controlled environment to study the initial stages of metabolism, identify primary metabolites, and characterize the enzymes involved.

Hepatic Microsomal Metabolism Studies (Non-Human Mammalian, Avian, Piscine)

Hepatic (liver) microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. They are widely used to study the metabolic fate of xenobiotics.

Non-Human Mammalian: Studies using rat liver microsomes have been pivotal in elucidating bifenthrin's metabolism. Research shows that bifenthrin (B131952) undergoes biotransformation through two primary routes: oxidation and hydrolysis. nih.gov The oxidative pathway, which is predominant, leads to the formation of metabolites like 4'-hydroxy-bifenthrin (4'-OH-BIF). nih.gov The hydrolytic pathway cleaves the ester linkage, resulting in the formation of TFP acid. nih.gov In rat microsomes, metabolism is primarily an oxidative process. nih.gov The intrinsic clearance (CLint) of bifenthrin is significantly higher in adult rat liver microsomes compared to juvenile ones, indicating age-dependent metabolic capability. nih.gov

Avian: In avian species, such as laying hens, metabolism also proceeds via oxidation. Following oral administration, bifenthrin is metabolized, with the highest residue concentrations found in fat and skin. orst.edu Studies on hen metabolism indicate that hydroxylation is a key transformation pathway. fao.org

Piscine: Bifenthrin is known to be highly toxic to fish and aquatic invertebrates. researchgate.net This heightened toxicity is partly attributed to their metabolic processes. The metabolism in fish can be inhibited by other compounds, which disrupts ionic balances and makes them more susceptible to the toxic effects of pyrethroids. orst.edu

Interactive Table 1: In Vitro Metabolic Parameters of Bifenthrin in Rat Liver Microsomes

Parameter Juvenile Rat (PND 15) Adult Rat (PND 90)
Vmax (4'-OH-BIF formation) 25.0 ± 1.5 pmol/min/mg 86.0 ± 17.7 pmol/min/mg
Km (4'-OH-BIF formation) 19.9 ± 6.6 µM 23.9 ± 0.4 µM
Intrinsic Clearance (CLint) 42.0 ± 7.2 µl/min/mg 166.7 ± 20.5 µl/min/mg

Data sourced from studies on age-dependent bifenthrin metabolism. nih.gov

Insect and Plant In Vitro Metabolic Studies

Insect: In target organisms like insects, metabolic detoxification is a key factor in resistance. The primary metabolic enzymes involved in pyrethroid resistance in insects include cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione-S-transferases (GSTs). semanticscholar.org In vitro studies using insect cell lines or microsomes prepared from specific tissues can elucidate these detoxification pathways. For example, in the two-spotted spider mite (Tetranychus urticae), increased activities of P450s and CarEs have been linked to bifenthrin resistance. semanticscholar.org

Plant: Metabolism studies in plants such as cotton, maize, and potatoes have been conducted using radiolabeled bifenthrin. fao.orgfao.org These studies reveal that bifenthrin is essentially non-systemic, meaning it does not readily translocate from the point of application to other parts of the plant. fao.org In vitro plant cell cultures can be used to investigate the potential for localized metabolism. Research indicates that unchanged and unconjugated bifenthrin is the predominant residue found in plants, with very low levels of metabolites like 4'-OH-bifenthrin and TFP acid detected. fao.org

In Vivo Metabolic Pathway Tracing (Non-Human Organisms)

In vivo studies involve administering the compound to a whole organism to understand its complete absorption, distribution, metabolism, and excretion (ADME) profile. Using (rac-cis)-Z-Bifenthrin-d5 allows for the precise tracing of the compound's journey through the organism. medchemexpress.com

Absorption, Distribution, and Excretion (ADE) Dynamics in Model Organisms

Absorption: In mammals like rats, bifenthrin is rapidly but incompletely absorbed after oral administration, with an estimated absorption of around 50%. fao.org

Distribution: Once absorbed, bifenthrin is widely distributed throughout the body. nih.gov Due to its lipophilic nature, it tends to accumulate in fatty tissues. orst.edunih.gov In rats, the highest concentrations of bifenthrin residues are found in fat and skin. orst.edufao.org It is also detected in the liver, brain, sciatic nerve, and ovaries. orst.edunih.gov While bifenthrin is cleared relatively quickly from the blood and liver, it is retained in adipose tissue for extended periods, with a half-life approaching several weeks. nih.gov

Excretion: The elimination of bifenthrin and its metabolites occurs primarily through the feces, with a smaller portion excreted in the urine. fao.org In rats, approximately 82–90% of an administered dose is excreted within 48 to 168 hours. orst.edufao.org Biliary excretion also contributes to the fecal elimination route. fao.org

Interactive Table 2: Pharmacokinetic Properties of Bifenthrin in Rats

Parameter Value / Description
Oral Absorption Rate Rapid, ~50%
Primary Distribution Tissues Adipose (fat), skin, liver, brain
Peak Concentration (Blood & Liver) 1–2 hours post-oral administration
Elimination Half-Life (Blood) ~8 hours
Primary Excretion Route Feces (70–80%)
Secondary Excretion Route Urine (5–25%)

Data compiled from various rat pharmacokinetic studies. fao.orgnih.gov

Identification of Conjugated and Unconjugated Metabolites

Metabolism in vivo involves two main phases. Phase I reactions, such as oxidation and hydrolysis, produce primary (unconjugated) metabolites. Phase II reactions involve conjugation of these metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

Unconjugated Metabolites: In rats, the major unconjugated metabolites result from the two primary metabolic pathways. Oxidation of the biphenyl (B1667301) ring leads to 4'-hydroxy-bifenthrin. nih.gov Hydrolysis of the ester bond produces 2-methyl-3-phenylbenzyl alcohol, which can be further oxidized to 2-methyl-3-phenylbenzoic acid. orst.edu

Conjugated Metabolites: Pyrethroid metabolites are subject to conjugation with glucuronides, sulfates, or amino acids. researchgate.net In hens, metabolism involves hydroxylation followed by acid conjugation. fao.org These conjugated metabolites are more water-soluble and are readily excreted. researchgate.net

Enzymatic Biotransformation Investigations

Identifying the specific enzymes responsible for metabolic reactions is key to understanding species differences in susceptibility and potential metabolic interactions.

The biotransformation of bifenthrin is primarily carried out by two major superfamilies of enzymes: Cytochrome P450s (CYPs) and Carboxylesterases (CESs). nih.govtandfonline.com

Cytochrome P450 (CYP) Enzymes: These enzymes, located mainly in the liver microsomes, are responsible for the oxidative metabolism of bifenthrin. researchgate.nettandfonline.com Studies with recombinant human CYP enzymes have shown that multiple isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can metabolize bifenthrin. tandfonline.com In these studies, CYP2C19 was identified as the most active enzyme in metabolizing bifenthrin. tandfonline.com

Carboxylesterase (CES) Enzymes: CES enzymes catalyze the hydrolysis of the ester linkage in bifenthrin, a critical step in its detoxification. nih.govresearchgate.net These enzymes are found in both the microsomal and cytosolic fractions of the liver. researchgate.net In rats, both microsomal and cytosolic CES enzymes contribute to bifenthrin metabolism. tandfonline.com The activity of these enzymes increases with age in male rats. nih.gov

Interactive Table 3: Key Enzymes in Bifenthrin Biotransformation

Enzyme Superfamily Primary Function Cellular Location Specific Isoforms Implicated
Cytochrome P450 (CYP) Oxidation Microsomal CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5
Carboxylesterase (CES) Hydrolysis Microsomal & Cytosolic -

Information based on studies in rat and with human expressed enzymes. researchgate.netnih.govtandfonline.com

Role of Cytochrome P450 Enzymes in (rac-cis)-Z-Bifenthrin Metabolism

Cytochrome P450 monooxygenases (P450s or CYPs) are a critical family of Phase I detoxification enzymes that catalyze oxidative reactions on a wide array of foreign compounds. nih.govmdpi.com In the metabolism of bifenthrin, P450 enzymes play a significant role by introducing oxidative modifications to the molecule. nih.gov This biotransformation is a key detoxification mechanism in many organisms, but it can also lead to the formation of metabolites with altered biological activity.

Research in various non-human systems has demonstrated that P450s are responsible for the oxidation of bifenthrin at several sites on the molecule. A prominent metabolic reaction is the hydroxylation of the biphenyl ring, leading to the formation of hydroxylated metabolites. For instance, studies in fish have identified 4-hydroxybifenthrin as a major metabolite. nih.govacs.org The formation of this metabolite is significantly reduced when organisms are co-exposed to P450 inhibitors like piperonyl butoxide (PBO), confirming the central role of these enzymes in the oxidative pathway. nih.govnih.gov

In some insect species, the expression and activity of P450 genes are directly linked to insecticide resistance. nih.gov For example, bifenthrin-resistant populations of the navel orangeworm (Amyelois transitella) show differential regulation of P450 genes, suggesting that enhanced oxidative metabolism contributes to their ability to survive exposure. nih.gov The elucidation of these pathways relies on accurately measuring the disappearance of the parent compound and the appearance of its metabolites, a task for which this compound serves as an indispensable analytical standard.

Table 1: Cytochrome P450-Mediated Metabolism of Bifenthrin

Enzyme FamilyMetabolic ActionKey Metabolite(s)Biological System Example
Cytochrome P450 (CYP)Oxidation (Hydroxylation)4-hydroxybifenthrinFish (e.g., Menidia beryllina, Zebrafish) nih.govacs.org
Cytochrome P450 (CYP)OxidationOther oxidative productsInsects (Amyelois transitella), Rats nih.govnih.gov

Esterase-Mediated Hydrolysis Pathways

Alongside oxidation, the hydrolysis of the central ester bond in pyrethroids is a major route of detoxification. researchgate.netnih.gov This reaction is catalyzed by carboxylesterases (CES), a class of hydrolytic enzymes that cleave the ester linkage, breaking the bifenthrin molecule into two less toxic fragments. researchgate.netresearchgate.net This metabolic process effectively inactivates the insecticidal properties of the compound. nih.gov

The esterase-mediated hydrolysis of bifenthrin yields an alcohol moiety (2-methyl-3-phenylbenzyl alcohol) and a carboxylic acid moiety (cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid). fao.org These primary metabolites can then undergo further biotransformation and conjugation before being excreted. nih.gov

The relative importance of the oxidative (P450) versus the hydrolytic (esterase) pathway is dependent on both the specific chemical structure of the pyrethroid and the species being studied. researchgate.netnih.gov In some organisms, ester hydrolysis is the dominant metabolic route. researchgate.net Enhanced esterase activity, often resulting from gene amplification or upregulation, is a well-documented mechanism of insecticide resistance in various insect pests. nih.gov The use of this compound in metabolic studies allows researchers to quantify the specific metabolites resulting from ester cleavage, thereby determining the rate and significance of this hydrolytic pathway.

Table 2: Esterase-Mediated Hydrolysis of Bifenthrin

Enzyme FamilyMetabolic ActionPrimary MetabolitesBiological System Example
Carboxylesterase (CES)Ester Bond Hydrolysis2-methyl-3-phenylbenzyl alcoholRats, various insect species nih.govnih.gov
Carboxylesterase (CES)Ester Bond Hydrolysiscis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acidRats, various insect species nih.govfao.org

Isomer-Specific Metabolic Differences and Stereoselective Biotransformation

Bifenthrin is a chiral molecule, and commercial formulations typically consist of a racemic mixture of the cis-isomers, specifically the 1R-cis and 1S-cis enantiomers. acs.orgfao.orgresearchgate.netfao.org It is increasingly recognized that biological systems, through their enzymatic processes, can interact differently with these stereoisomers. This phenomenon, known as stereoselective biotransformation, can result in one isomer being metabolized or degraded more rapidly than the other. researchgate.netcapes.gov.br

This stereoselectivity has significant toxicological implications, as the different enantiomers of a pyrethroid can exhibit varying levels of toxicity. For example, research on Ceriodaphnia dubia showed that the 1R-cis enantiomer was the primary source of toxicity for cis-bifenthrin. researchgate.netcapes.gov.br Similarly, studies on pesticide-degrading bacteria have shown the preferential degradation of the 1S-cis enantiomer over the 1R-cis enantiomer. researchgate.net

Metabolic pathways can also be stereoselective. In zebrafish embryos, the P450-mediated formation of the estrogenic metabolite 4-hydroxybifenthrin was found to be enantioselective, with significantly greater formation resulting from exposure to 1R-cis-bifenthrin compared to the 1S-cis enantiomer. acs.org This finding highlights how stereoselective metabolism can lead to different endocrine-disrupting potentials between isomers. Uncovering these isomer-specific differences is a complex analytical challenge that requires precise methods to separate and quantify each enantiomer and its unique metabolites. The use of a deuterated racemic standard like this compound is critical for achieving the accuracy needed to characterize these stereoselective processes.

Table 3: Examples of Isomer-Specific and Stereoselective Metabolism of Bifenthrin

Biological SystemObservationFinding
Zebrafish (Danio rerio) EmbryosEnantioselective oxidationFormation of 4-hydroxybifenthrin was greater from the 1R-cis enantiomer than the 1S-cis enantiomer. acs.org
Ceriodaphnia dubiaIsomer-specific toxicityThe 1R-cis enantiomer was the only enantiomer in cis-bifenthrin showing toxicity. researchgate.netcapes.gov.br
Pesticide-degrading bacteriaEnantioselective degradationThe 1S-cis enantiomer was preferentially degraded over the 1R-cis enantiomer. researchgate.net

Future Research Trajectories and Broader Scientific Utility of Rac Cis Z Bifenthrin D5

Integration into Multi-Residue Analytical Panels for Complex Matrices

The complexity of environmental and food matrices presents a significant challenge in pesticide residue analysis. Matrix effects, where other compounds in a sample interfere with the detection of the target analyte, can lead to inaccurate quantification. lcms.czclearsynth.com The use of deuterated internal standards like (rac-cis)-Z-Bifenthrin-d5 is a robust solution to this problem. clearsynth.comresearchgate.netacs.org By mimicking the chemical behavior of the native bifenthrin (B131952) during sample extraction, cleanup, and analysis, the deuterated standard effectively compensates for signal suppression or enhancement caused by the matrix. lcms.czeag.com

Future research will focus on incorporating this compound into broader multi-residue analytical panels. These panels are designed to simultaneously detect and quantify a wide range of pesticides in a single analysis. The inclusion of this compound will enhance the accuracy and reliability of these methods for complex matrices such as wastewater, biosolids, fruits, and vegetables. researchgate.netacs.orgeag.com This is particularly important as regulatory bodies worldwide continue to expand the list of monitored pesticides.

Table 1: Applications of this compound in Analytical Methods
Analytical TechniqueSample MatrixPurpose of Deuterated Standard
Gas Chromatography-Mass Spectrometry (GC-MS)Wastewater, BiosolidsCorrect for matrix effects and instrumental variability researchgate.netacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Food Products (e.g., oranges, hazelnuts)Ensure quantitative accuracy in diverse food matrices nih.gov
Gas Chromatography with Electron Capture Detection (GC-ECD)Crops (e.g., mango, cucumber, okra)Improve accuracy of residue determination fao.org

Advancements in Automated Sample Preparation and High-Throughput Analysis

To meet the growing demand for pesticide testing, laboratories are increasingly turning to automated sample preparation and high-throughput analysis. nih.gov These automated systems, often employing techniques like turbulent-flow chromatography coupled with high-resolution mass spectrometry, can process a large number of samples with minimal manual intervention. nih.gov

This compound is integral to the success of these automated workflows. By adding the deuterated standard at the beginning of the sample preparation process, any variability introduced by the automated system can be normalized. This ensures that the results are both accurate and reproducible, which is crucial for routine monitoring and regulatory compliance. lcms.cz Future developments in this area will likely involve the integration of this compound into fully automated platforms that encompass sample extraction, cleanup, and analysis, further increasing laboratory efficiency.

Contribution to Understanding Environmental Processes of Pyrethroid Contamination

Understanding the environmental fate of pyrethroids like bifenthrin is essential for assessing their ecological risk. Bifenthrin has low water solubility and tends to bind to soil and sediment particles. nih.gov this compound serves as a powerful tool in studies investigating the environmental processes of pyrethroid contamination.

By using the deuterated standard as a tracer, researchers can accurately measure the concentration of bifenthrin in various environmental compartments, such as soil, water, and biota. This data is vital for determining key environmental parameters like degradation rates, soil sorption coefficients, and potential for bioaccumulation. nih.gov For instance, studies can track the movement of bifenthrin from agricultural fields into nearby aquatic ecosystems, providing a clearer picture of its environmental distribution and persistence.

Table 2: Key Physicochemical Properties of Bifenthrin Relevant to Environmental Fate
PropertyValue/DescriptionImplication for Environmental Fate
Water SolubilityLow (0.10 mg/L) nih.govTends to partition from water to soil and sediment.
Soil SorptionHigh KOM or KOCnih.govBinds strongly to organic matter in soil, reducing mobility.
PersistenceHalf-life can be influenced by hydrolysis, biodegradation, and photolysis nih.govCan persist in the environment under certain conditions.

Potential for Novel Mechanistic Studies Beyond Current Applications

Isotopically labeled compounds are invaluable in mechanistic studies, and this compound is no exception. Beyond its use in quantitative analysis, this deuterated standard can be employed to investigate the metabolic pathways of bifenthrin in various organisms. By exposing an organism to the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion.

This approach allows for the unambiguous identification of bifenthrin metabolites, as the deuterium (B1214612) label acts as a unique signature. Such studies can provide crucial insights into the toxicological mechanisms of bifenthrin, including its potential for endocrine disruption. researchgate.net For example, research has shown that different enantiomers of cis-bifenthrin can have varying effects on the endocrine system in mice. researchgate.net Using deuterated standards can help elucidate the metabolic fate of each specific isomer.

Role in Development of Predictive Models for Chemical Fate and Transport

Predictive models are increasingly used to estimate the environmental fate and transport of chemicals, helping to assess potential risks to human health and the environment. mdpi.com The accuracy of these models is highly dependent on the quality of the input data.

This compound plays a crucial role in generating the high-quality, accurate data needed to develop and validate these models. mdpi.com By providing precise measurements of bifenthrin concentrations in different environmental media, this deuterated standard helps to calibrate and refine models that predict how the pesticide will move through the environment over time. This leads to more reliable risk assessments and better-informed regulatory decisions.

Challenges and Opportunities in Deuterated Standard Synthesis and Application

Despite the clear benefits of using deuterated standards like this compound, there are challenges associated with their synthesis and application. The chemical synthesis of isotopically labeled compounds can be complex and expensive, which may limit their accessibility for some laboratories. eag.com Ensuring high isotopic purity and chemical stability is also a critical challenge, as impurities or degradation can compromise the accuracy of analytical results. mdpi.com

However, these challenges also present opportunities for innovation. There is a growing demand for a wider range of deuterated standards for various environmental contaminants. This drives research into more efficient and cost-effective synthesis methods. Advances in synthetic chemistry and purification techniques will likely lead to a greater availability of high-purity deuterated standards in the future, making these powerful analytical tools more accessible to the scientific community.

Q & A

Basic Research Questions

Q. How to synthesize and characterize (rac-cis)-Z-Bifenthrin-d5 with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic rings or methyl groups) using catalytic exchange or precursor-based methods. Characterization requires a combination of NMR (to confirm deuterium incorporation and stereochemistry) and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (≥98% purity). For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., HPLC) .

Q. What analytical protocols are validated for quantifying this compound in environmental matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column and deuterated internal standards (e.g., Hydroxy-Bifenthrin-D5) to minimize matrix effects. Calibration curves should span 0.1–100 ng/mL, with recovery rates ≥85% in soil/water samples. Validate via inter-day precision (RSD <15%) and limit of detection (LOD <0.05 ng/g). Include quality controls (blanks, spikes) to address cross-contamination .

Q. How to distinguish this compound from non-deuterated analogs in metabolic studies?

  • Methodological Answer : Leverage isotopic shifts in MS/MS fragmentation patterns. For example, the m/z ratio of the parent ion will differ by +5 Da. Pair this with chromatographic retention time alignment (using UPLC) to confirm co-elution with non-labeled standards. Cross-validate using deuterium-induced retention time shifts in reversed-phase systems .

Advanced Research Questions

Q. How to resolve contradictions in environmental half-life data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variable soil pH, organic matter content, or microbial activity. Design controlled microcosm studies with standardized parameters (e.g., OECD 307 guidelines). Use ANCOVA to isolate confounding variables. For field studies, apply geostatistical models to account for spatial heterogeneity in degradation rates .

Q. What experimental designs optimize the detection of this compound’s enantioselective toxicity in non-target organisms?

  • Methodological Answer : Use enantiomer-resolved toxicity assays (e.g., Daphnia magna acute tests) with chiral separation via HPLC (Chiralpak IG-3 column). Compare LC50 values between enantiomers using probit analysis . Include a negative control (non-deuterated bifenthrin) to assess isotopic effects on toxicity pathways .

Q. How to validate this compound’s metabolic pathways in mammalian models?

  • Methodological Answer : Administer the compound via oral gavage in rodent models, collect plasma/liver tissues at timed intervals, and analyze metabolites via UHPLC-QTOF-MS . Use deuterium labeling to track hydroxylation/oxidation sites. Confirm pathways by comparing fragmentation patterns with synthetic metabolite standards .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound with other pyrethroids?

  • Methodological Answer : Apply response surface methodology (RSM) or Bliss independence models to quantify interactions. Test binary mixtures in vitro (e.g., neuronal cell lines) and fit data to a Loewe additivity model . Use Monte Carlo simulations to account for variability in dose-response curves .

Data Reporting and Reproducibility

Q. How to ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed supplementary materials with step-by-step protocols, including raw NMR/MS spectra and chromatograms. Adhere to Beilstein Journal of Organic Chemistry standards: report reaction yields, stereochemical assignments, and purity thresholds. Share synthetic intermediates via public repositories (e.g., Zenodo) .

Q. What metadata is critical when publishing environmental fate studies of this compound?

  • Methodological Answer : Include soil properties (pH, CEC, organic carbon), climate data (temperature, precipitation), and analytical conditions (column type, ionization mode). Follow EPA GDCI-128825-902 guidelines for degradation study reporting: half-life (DT50), formation of major metabolites, and method detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.